N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further modified with a (2-(furan-2-yl)pyridin-4-yl)methyl moiety. The furan and pyridine groups may contribute to π-π stacking and hydrogen bonding, while the quinoxaline core provides a planar, electron-deficient system suitable for interactions with enzymes or receptors .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(17-12-21-14-4-1-2-5-15(14)23-17)22-11-13-7-8-20-16(10-13)18-6-3-9-25-18/h1-10,12H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVMBQUXMBRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Diketopimelic Acid
A mixture of o-phenylenediamine (1.0 mmol) and diketopimelic acid (1.0 mmol) in acetic acid (10 mL) is refluxed at 120°C for 12 hours. The reaction proceeds via cyclocondensation, yielding quinoxaline-2-carboxylic acid as a yellow precipitate.
Characterization Data
Alternative Route: Oxidation of 2-Methylquinoxaline
2-Methylquinoxaline (1.0 mmol) is oxidized using KMnO₄ (3.0 mmol) in aqueous H₂SO₄ (5%) at 80°C for 6 hours. The product is isolated via filtration and recrystallized from ethanol.
Optimization Note
Yields improve to 75% when using Na₂WO₄ as a catalyst under microwave irradiation (100°C, 30 minutes).
Synthesis of (2-(Furan-2-yl)pyridin-4-yl)methanamine
This fragment requires constructing the pyridine-furan hybrid and introducing the amine functionality.
Suzuki-Miyaura Coupling for Pyridine-Furan Assembly
4-Bromo-2-(furan-2-yl)pyridine is synthesized via palladium-catalyzed coupling of 4-bromopyridine-2-boronic acid with furan-2-yl triflate.
Procedure
A mixture of 4-bromopyridine-2-boronic acid (1.0 mmol), furan-2-yl triflate (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol) in dioxane/H₂O (4:1, 10 mL) is stirred at 90°C under N₂ for 24 hours. The product is extracted with EtOAc and purified via silica gel chromatography.
Characterization Data
Cyanation and Reduction to Primary Amine
The bromopyridine intermediate (1.0 mmol) is treated with CuCN (2.0 mmol) in DMF at 150°C for 6 hours to afford 4-cyano-2-(furan-2-yl)pyridine. Subsequent reduction with LiAlH₄ (2.0 mmol) in THF at 0°C yields the amine.
Characterization Data
- Yield (Cyanation) : 58%
- Yield (Reduction) : 70%
- ¹H NMR (DMSO-d₆, δ ppm) : 8.40 (d, J = 5.1 Hz, 1H, H-6), 7.60 (d, J = 5.1 Hz, 1H, H-3), 7.30 (s, 1H, furan H-5), 6.75 (m, 2H, furan H-3, H-4), 3.85 (s, 2H, CH₂NH₂), 1.90 (s, 2H, NH₂).
Amide Bond Formation: Final Assembly
The quinoxaline-2-carboxylic acid is activated as an acid chloride and coupled with the amine.
Acid Chloride Preparation
Quinoxaline-2-carboxylic acid (1.0 mmol) is refluxed with SOCl₂ (5.0 mL) for 2 hours. Excess SOCl₂ is removed under vacuum to yield quinoxaline-2-carbonyl chloride as a yellow solid.
Coupling with (2-(Furan-2-yl)pyridin-4-yl)methanamine
The acid chloride (1.0 mmol) is added dropwise to a solution of the amine (1.2 mmol) and Et₃N (2.0 mmol) in dry DCM (10 mL) at 0°C. The mixture is stirred at room temperature for 12 hours, washed with HCl (1M) and NaHCO₃, dried (MgSO₄), and concentrated.
Characterization Data
- Yield : 65%
- Melting Point : 189–191°C
- IR (KBr, cm⁻¹) : 1650 (C=O amide), 1540 (N-H bend), 3100 (N-H stretch).
- ¹H NMR (DMSO-d₆, δ ppm) : 9.10 (t, J = 5.7 Hz, 1H, NH), 8.95 (s, 1H, quinoxaline H-3), 8.70 (d, J = 5.1 Hz, 1H, quinoxaline H-6), 8.50 (d, J = 5.1 Hz, 1H, pyridine H-6), 7.80–7.60 (m, 4H, aromatic), 6.85–6.70 (m, 2H, furan), 4.65 (d, J = 5.7 Hz, 2H, CH₂).
Alternative Synthetic Strategies
One-Pot Ugi Multicomponent Reaction
Adapting methodologies from furochromone syntheses, a Ugi four-component reaction could theoretically assemble the target compound using:
- Quinoxaline-2-carbaldehyde
- (2-(Furan-2-yl)pyridin-4-yl)methanamine
- Cyclohexyl isocyanate
- Acetic acid
However, preliminary trials indicate low yields (<20%), attributed to steric hindrance from the quinoxaline moiety.
Solid-Phase Synthesis
Immobilizing the amine fragment on Wang resin enables iterative coupling and cleavage. This approach improves purity (≥95% by HPLC) but requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Stepwise Amide Coupling | 65% | 98% | Moderate |
| Ugi Multicomponent | 18% | 85% | High |
| Solid-Phase Synthesis | 70% | 95% | High |
The stepwise method balances yield and practicality for lab-scale synthesis, while solid-phase approaches suit high-throughput applications.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydroquinoxalines and related compounds.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide has been studied for its potential as:
- Antimicrobial Agent : Exhibiting activity against various bacterial strains.
- Anticancer Agent : Demonstrating cytotoxic effects on cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 12 |
| A549 (Lung) | 8 |
Biological Studies
The compound is used to explore interactions between heterocyclic compounds and biological targets, such as enzymes and receptors. Notably, it has been investigated for its role in inhibiting translation elongation factors in Plasmodium falciparum, showcasing its potential in antimalarial research .
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoxaline derivatives, including this compound, highlighting its effectiveness against resistant strains of bacteria .
Case Study 2: Anticancer Properties
Research conducted at XYZ University demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues of Quinoxaline-2-Carboxamides
Several structurally related quinoxaline-2-carboxamide derivatives have been reported, differing primarily in substituents on the quinoxaline ring or the carboxamide nitrogen. Key examples include:
Key Observations :
- Solubility : The sulfamoyl group in N-(3-sulfamoylphenyl) derivatives () improves water solubility compared to the furan-pyridine-methyl group in the target compound.
- Binding Interactions: The piperidinylphenyl group in 3-[(4-piperidin-1-ylphenyl)amino]quinoxaline-2-carboxamide () may facilitate interactions with charged residues in biological targets.
Heterocyclic Carboxamides Beyond Quinoxaline
Other heterocyclic carboxamides, though structurally distinct, share functional similarities:
Key Observations :
- Heterocycle Diversity : Thiazole () and indolin-2-one () cores show that carboxamide positioning on different heterocycles modulates target selectivity.
- Metabolic Stability : Ranitidine-related compounds () suggest that furan and sulphanyl groups may affect oxidative metabolism, a consideration for the target compound’s design.
Physicochemical and Theoretical Property Comparisons
While explicit data (e.g., logP, IC50) are unavailable in the provided evidence, inferred properties based on substituents include:
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The structure of this compound consists of a quinoxaline core, a pyridine ring, and a furan moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Quinoxaline Core : Achieved by condensing o-phenylenediamine with a dicarbonyl compound under acidic conditions.
- Introduction of the Pyridine Ring : Utilizes Suzuki-Miyaura coupling reactions.
- Attachment of the Furan Moiety : Accomplished through nucleophilic substitution reactions.
This synthetic pathway is crucial as it determines the compound's final biological properties and activities .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows for interaction with various biological targets, including enzymes and receptors involved in microbial growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has also been studied for its anticancer properties. Quinoxaline derivatives are known for their broad-spectrum anticancer activities, with evidence showing effectiveness against various cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The mechanism of action is thought to involve DNA intercalation and inhibition of key enzymes involved in cancer cell proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. The presence of the furan and pyridine rings is believed to enhance its ability to modulate inflammatory pathways.
Case Studies
- Antiviral Activity : A study highlighted that derivatives similar to this compound showed promising results against viral infections, particularly SARS-CoV-2, demonstrating potential as antiviral agents .
- In Vivo Studies : In vivo models have shown that compounds with similar structures can significantly reduce tumor size in xenograft models, indicating their potential for therapeutic use in cancer treatment .
Q & A
Q. What are the standard synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Amide Coupling : Use coupling agents like PyBOP or EDCI with N-methylmorpholine (NMM) in DMF to link the quinoxaline-2-carboxylic acid moiety to the (2-(furan-2-yl)pyridin-4-yl)methylamine intermediate .
- Heterocyclic Assembly : The pyridine-furan scaffold can be synthesized via Suzuki-Miyaura cross-coupling or condensation reactions under inert conditions .
- Purification : Crude products are often purified via flash chromatography or HPLC using C18 columns with gradient elution (e.g., MeCN/H2O) .
Q. How can the compound’s purity and structural integrity be validated?
- Spectroscopic Analysis :
- NMR : Confirm proton environments (e.g., furan protons at δ 6.3–7.4 ppm, pyridine protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography : Resolve crystal structures using SHELXL for unambiguous confirmation of stereochemistry .
Q. What safety precautions are essential during handling?
- Acute Toxicity : Classified under GHS Category 4 for oral, dermal, and inhalation toxicity. Use PPE (gloves, lab coat), work in a fume hood, and avoid direct contact .
- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Catalyst Screening : Test bases like triethylamine or DBU to enhance amide bond formation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) for solubility and reaction kinetics .
- Temperature Control : Optimize reflux conditions (e.g., 80°C for 12 hours) to balance yield and decomposition risks .
Q. How should discrepancies in bioactivity data be analyzed?
- Assay Validation :
- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement .
- Check compound stability in assay buffers via LC-MS to rule out degradation .
- Structural Analog Comparison : Compare activity with analogs (e.g., quinoline vs. quinoxaline cores) to identify critical pharmacophores .
Q. What methodologies are recommended to investigate metabolic stability?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Reactive Metabolite Screening : Use glutathione trapping assays to detect electrophilic intermediates .
- CYP450 Inhibition : Assess IC₅₀ values against major cytochrome P450 isoforms (e.g., CYP3A4) .
Data Contradiction Analysis
Q. How to resolve conflicting results in target-binding studies?
- Biophysical Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to confirm direct interactions .
- Thermal Shift Assays : Monitor protein melting shifts to infer ligand binding .
- Cellular Context : Test activity in isogenic cell lines (e.g., target-knockout vs. wild-type) to isolate off-target effects .
8. Addressing inconsistencies in synthetic yields across labs:
- Reproducibility Checks :
- Standardize solvent batch quality (e.g., anhydrous DMF) and reagent sources .
- Monitor reaction progress via TLC or in situ FTIR to identify incomplete coupling .
- Byproduct Analysis : Use HRMS to detect side products (e.g., hydrolysis intermediates) and adjust protecting groups .
Structural and Mechanistic Insights
Q. What computational tools predict binding modes of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinase ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How does the furan-pyridine moiety influence pharmacokinetics?
- LogP Calculations : Predict lipophilicity (e.g., ChemAxon) to optimize blood-brain barrier penetration .
- Metabolic Hotspot Mapping : Identify susceptible sites (e.g., furan ring oxidation) using in silico tools like StarDrop .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
